6-Fluoro-2-azaspiro[3.3]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-5-1-6(2-5)3-8-4-6/h5,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAFANHNHZOIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoro 2 Azaspiro 3.3 Heptane and Its Analogues
Convergent Synthetic Strategies for Azaspiro[3.3]heptane Scaffold Construction
Convergent synthesis strategies are often employed for the construction of the azaspiro[3.3]heptane scaffold, allowing for the independent synthesis of key fragments that are later combined to form the final product. researchgate.netnih.govThis approach offers flexibility and efficiency, particularly for the synthesis of diverse analogues. A common precursor in these strategies is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which serves as a versatile intermediate for the construction of various 2-mono- and 2,2-bifunctionalized 6,6-difluorospiro[3.3]heptane building blocks. nih.gov
The formation of the azetidine (B1206935) ring is a critical step in the synthesis of 2-azaspiro[3.3]heptanes. Various methods have been developed for the construction of this strained four-membered heterocycle. rsc.orgmagtech.com.cnOne common approach involves the intramolecular cyclization of a suitably functionalized precursor. For instance, the reaction of primary amines with 1,1-bis(halomethyl)cyclobutane derivatives can lead to the formation of the spirocyclic azetidine core. chemrxiv.org
Another strategy involves the [2+2] cycloaddition of ketenes, which has been successfully applied to the synthesis of 2-azaspiro[3.3]heptane building blocks. researchgate.netAdditionally, thermal [2+2] cycloaddition between endocyclic alkenes and Graf's isocyanate (ClO2S-NCO) can produce spirocyclic β-lactams, which can then be reduced to the corresponding 1-azaspiro[3.3]heptanes. nih.gov
The introduction of a fluorine atom at the 6-position of the 2-azaspiro[3.3]heptane scaffold can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. researchgate.netA reliable methodology for constructing the 6-fluoro-spiro[3.3]heptane scaffold has been developed, enabling the synthesis of a wide range of 2-mono- and 2,2-difunctionalized building blocks on a multigram scale. researchgate.netThe synthesis of fluorinated piperidine (B6355638) analogues based on the 2-azaspiro[3.3]heptane scaffold has also been reported, highlighting the importance of fluorine substitution in modifying the properties of these rigid skeletons for drug design. researchgate.net
Fluorinated cyclobutane (B1203170) intermediates are key starting materials for the synthesis of 6-fluoro-2-azaspiro[3.3]heptane and its analogues. researchgate.netFor example, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane is a common precursor used in convergent synthesis strategies. nih.govThe synthesis of 3-fluorocyclobutanecarboxylic acid and its derivatives through nucleophilic fluorination provides access to a variety of monofluorinated cyclobutane building blocks that can be further elaborated into the desired spirocyclic systems. researchgate.net
Key Reaction Pathways and Mechanisms for Spirocyclic Azetidine Formation
The formation of the spirocyclic azetidine core is a pivotal step in the synthesis of 2-azaspiro[3.3]heptanes and involves various reaction pathways and mechanisms.
Spirocyclization, the formation of the spirocyclic system, is a key transformation in the synthesis of these compounds. One common technique involves the double alkylation of a suitable nucleophile with a 1,1-bis(electrophilic)cyclobutane derivative. chemrxiv.orgchemrxiv.orgFor instance, the double alkylation of tosylmethyl isocyanide (TosMIC) or malonate diesters with 1,1-bis(bromomethyl)cyclobutane derivatives has been successfully employed to construct the spiro[3.3]heptane core. chemrxiv.orgchemrxiv.org
Another approach involves the intramolecular cyclization of an intermediate containing both a nucleophilic amine and an electrophilic center. rsc.orgmagtech.com.cnThis can be achieved through various methods, including reductive amination followed by intramolecular cyclization.
Hydroxide-facilitated alkylation reactions have proven to be an effective method for the formation of the azetidine ring in the synthesis of azaspiro[3.3]heptane derivatives. acs.orgnih.govA notable example is the key bond-forming step in a low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. acs.orgnih.govIn this synthesis, the azetidine ring is created through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane. acs.orgnih.govThis reaction has been successfully demonstrated on a 100-gram scale with high yield and purity. acs.orgnih.govThe use of sodium hydroxide under Schotten-Baumann conditions has also been employed to close the oxetane ring in the synthesis of the alkylating agent. acs.orgnih.gov
Data Tables
Table 1: Key Intermediates in the Synthesis of Fluorinated 2-Azaspiro[3.3]heptanes
| Compound Name | Structure | Role in Synthesis |
| 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | Not available | Precursor for 6,6-difluorospiro[3.3]heptane scaffold nih.gov |
| 3-Fluorocyclobutanecarboxylic acid | Not available | Key intermediate for monofluorinated cyclobutane building blocks researchgate.net |
| 3,3-bis(bromomethyl)oxetane | Not available | Alkylating agent for azetidine ring formation acs.orgnih.gov |
| Tosylmethyl isocyanide (TosMIC) | Not available | Nucleophile for spirocyclization via double alkylation chemrxiv.orgchemrxiv.org |
Table 2: Reaction Conditions for Azetidine Ring Formation
| Reaction Type | Reagents and Conditions | Product Type |
| Hydroxide-facilitated alkylation | 2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane, hydroxide base | 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane acs.orgnih.gov |
| [2+2] Cycloaddition | Ketenes | 2-Azaspiro[3.3]heptane building blocks researchgate.net |
| Thermal [2+2] Cycloaddition | Endocyclic alkenes, Graf's isocyanate (ClO2S-NCO) | Spirocyclic β-lactams (precursors to 1-azaspiro[3.3]heptanes) nih.gov |
| Double alkylation | Tosylmethyl isocyanide (TosMIC) or malonate diesters, 1,1-bis(bromomethyl)cyclobutane derivatives | Spiro[3.3]heptane core chemrxiv.orgchemrxiv.org |
[2+2] Cycloaddition Approaches
The construction of the dual four-membered ring system of azaspiro[3.3]heptanes can be envisioned through [2+2] cycloaddition reactions, a powerful method for forming cyclobutanes and azetidines. orgsyn.orgrsc.org The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, provides a direct route to the azetidine ring. rsc.org
Recent advancements have focused on visible-light-mediated cycloadditions, which offer milder reaction conditions compared to traditional UV irradiation. chemrxiv.orgnih.gov For instance, the synthesis of functionalized azetidines has been achieved through an iridium-photocatalyzed [2+2] cycloaddition between oximes and olefins. chemrxiv.org This reaction proceeds via a triplet energy transfer mechanism. chemrxiv.orgnih.gov A hypothetical route to a this compound precursor could involve the photocycloaddition of an appropriate alkene with an imine derivative, where one of the reactants already contains the spirocyclic core or the precursors to form the second ring in a subsequent step. For example, a [2+2] cycloaddition of 3-fluoro-methylenecyclobutane with a suitable imine under photocatalytic conditions could potentially form the desired spirocyclic core. The development of intramolecular aza Paternò–Büchi reactions has also been explored to construct complex azetidine scaffolds. rsc.org
Key strategies in this area involve:
Photocatalysis: Utilizing visible light and photocatalysts like iridium complexes to enable the reaction under mild conditions. chemrxiv.orgrsc.org
Substrate Design: Employing specific imine precursors, such as 2-isoxazoline-3-carboxylates, that are amenable to activation via triplet energy transfer. rsc.orgresearchgate.net
Intermolecular and Intramolecular Variants: Both strategies are employed to build the strained four-membered rings characteristic of the spiro[3.3]heptane system. rsc.org
Nucleophilic Fluorination Methods
An alternative strategy to building the this compound scaffold involves introducing the fluorine atom at a late stage onto a pre-formed 2-azaspiro[3.3]heptane core. This is typically achieved through nucleophilic fluorination of a corresponding precursor, most commonly a 6-hydroxy-2-azaspiro[3.3]heptane derivative.
The direct displacement of a hydroxyl group, known as deoxyfluorination, is a widely used method. cas.cnnih.gov A variety of modern reagents have been developed to overcome the challenges associated with older, more hazardous reagents like DAST. cas.cnorganic-chemistry.org These newer reagents often offer improved thermal stability, functional group tolerance, and safety profiles. cas.cn
Common deoxyfluorination reagents and methods include:
Sulfur-Based Reagents: PyFluor and Deoxo-Fluor are effective for converting alcohols to alkyl fluorides. organic-chemistry.org
Amine-Based Reagents: Reagents like PhenoFluor and AlkylFluor have been developed to improve substrate scope and selectivity. cas.cn
Activation followed by Displacement: A two-step approach involves converting the alcohol into a good leaving group, such as a mesylate, tosylate, or triflate, which is then displaced by a nucleophilic fluoride (B91410) source like potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium fluoride (TBAF). organic-chemistry.org The in-situ generation of highly active triflyl fluoride (CF3SO2F) has been shown to enable the use of KF as an effective fluorine source for this transformation. organic-chemistry.org
| Reagent/Method | Substrate | Key Features |
| PyFluor | Alcohols | Inexpensive, thermally stable, minor elimination side products. organic-chemistry.org |
| Deoxo-Fluor | Alcohols, Aldehydes, Ketones | More thermally stable than DAST. organic-chemistry.org |
| PhenoFluor/AlkylFluor | Alcohols | Improved substrate scope and selectivity. cas.cn |
| KF/Tf2O | Alcohols | Uses inexpensive KF as the fluoride source via in-situ generation of CF3SO2F. organic-chemistry.org |
| TBAF | Triflates | Weakly basic, minimal elimination side products. |
Optimization of Synthetic Routes for Scalability and Efficiency
The transition from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization to ensure cost-effectiveness, safety, and robustness. Studies on analogues such as 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane have provided valuable insights into scalable synthetic strategies. acs.orgnih.gov
Process Improvements and Yield Optimization
A key aspect of process optimization is the systematic evaluation of reaction parameters to maximize yield and purity. A powerful tool for this is the Design of Experiments (DOE) methodology, which allows for the simultaneous investigation of multiple variables. acs.org For the synthesis of a 2-oxa-6-azaspiro[3.3]heptane analogue, a two-level, full factorial DOE was employed to optimize a key alkylation step. acs.org This study systematically varied factors such as reagent stoichiometry, base equivalents, temperature, and solvent volume. The results of such studies can identify the optimal conditions for scale-up; for instance, in the analogue synthesis, a high isolated yield of 87% was achieved on a 100 g scale after optimization. acs.orgnih.gov
Control of Reaction Parameters (Temperature, Solvent, Reagent Addition Mode)
The precise control of reaction parameters is critical for achieving consistent results, particularly on a large scale. The DOE study on the aforementioned analogue synthesis revealed nuanced effects of these parameters. acs.org
Temperature: While increased temperatures sometimes lead to a reduction in certain impurities, they may not necessarily improve product formation. For the analogue, a lower temperature of 80 °C was chosen for scale-up as it provided a better balance of reactivity and impurity control compared to 100 °C. acs.org
Solvent: The volume of solvent was found to be a significant factor, with increased volumes leading to higher conversion to the desired product and a reduction in impurity levels. acs.org
Reagent Addition Mode: The method of reagent addition can dramatically influence the impurity profile. To suppress the formation of a key dimeric impurity, a slow addition of reagents to a hot mixture of the other components was explored. This strategy helps to maintain a low concentration of the nucleophile and base, thereby minimizing the rate of the undesired side reaction. acs.org
Table of Optimized Parameters from Analogue Synthesis acs.org
| Parameter | Investigated Range | Optimal for Scale-up | Impact |
|---|---|---|---|
| Equivalents of Alkylating Agent | 1 - 1.5 equiv | Slight Excess | Modest impact on impurity |
| Equivalents of Base (NaOH) | 2 - 2.5 equiv | Slight Excess | Increased conversion to product |
| Temperature | 80 - 100 °C | 80 °C | Higher temp reduced impurity but not product formation |
Impurity Characterization and Mitigation Strategies
A crucial part of process development is the identification, characterization, and control of impurities. mt.comnih.govmedwinpublishers.com Impurities can affect the quality, safety, and efficacy of the final product. nih.gov In the scalable synthesis of the 2-oxa-6-azaspiro[3.3]heptane analogue, a single major impurity was observed, contributing 10-15% of the area in HPLC analysis. acs.org
The impurity was isolated from the crude reaction mixture and characterized by NMR and mass spectrometry, which identified it as a bis-aniline adduct—the product of two aniline molecules reacting with one molecule of the bis(bromomethyl)oxetane alkylating agent. acs.org
Mitigation Strategies:
DOE-Guided Optimization: The DOE study showed that increases in base equivalents, temperature, and solvent volume all led to statistically significant reductions in the impurity level. acs.org
Controlled Addition: The most effective strategy for suppressing the formation of this dimeric impurity was found to be operational changes to the mode of addition, such as the slow addition of reagents. This keeps the instantaneous concentration of the nucleophilic aniline low, favoring the desired intramolecular cyclization over the intermolecular side reaction. acs.org
By understanding the identity of the impurity and the mechanism of its formation, targeted strategies can be implemented to control its level, ensuring the final product meets the required purity specifications. spirochem.combeilstein-journals.org
Precursor Synthesis and Building Block Preparation
The efficient construction of the 2-azaspiro[3.3]heptane core is highly dependent on the availability of suitable precursor molecules. These precursors typically contain the pre-formed cyclobutane or oxetane ring, which is later elaborated to form the final spirocyclic structure.
A key precursor for the synthesis of various 2-azaspiro[3.3]heptane analogues is 3,3-bis(bromomethyl)oxetane. A practical and scalable two-step process for this intermediate has been developed, starting from the commercially available flame retardant, tribromoneopentyl alcohol (TBNPA) acs.orgnih.gov. The synthesis involves the treatment of TBNPA with sodium hydroxide under Schotten-Baumann conditions to facilitate the closure of the oxetane ring. Subsequent distillation yields 3,3-bis(bromomethyl)oxetane in good yield and high purity acs.orgnih.gov. This method provides a cost-effective and protecting-group-free route to this important building block acs.orgnih.gov.
Another related and crucial building block is 1,1-bis(bromomethyl)cyclobutane, which is utilized in the preparation of substituted cyclopentabithiophene monomers jennysynth.com. The synthesis of (bromomethyl)cyclobutane, a related precursor, can be achieved through various methods. One practical approach involves the reaction of cyclopropyl carbinol with hydrobromic acid google.com. Another method utilizes cyclobutyl methanol and a brominating agent in an aprotic solvent google.com. A detailed procedure for the synthesis of (bromomethyl)cyclobutane from cyclobutylmethanol using triphenylphosphite and bromine in DMF has also been described, affording the product in good yield and purity chemicalbook.com.
| Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |
| Tribromoneopentyl alcohol | Sodium hydroxide | 3,3-Bis(bromomethyl)oxetane | 72 | >95 | acs.orgnih.gov |
| Cyclopropyl carbinol | Hydrobromic acid | (Bromomethyl)cyclobutane | 42 | 100 | google.com |
| Cyclobutyl methanol | Triphenylphosphite, Bromine, DMF | (Bromomethyl)cyclobutane | 78 | 98.3 | chemicalbook.com |
The synthesis of functionalized cyclobutane intermediates is essential for introducing diverse substituents onto the 2-azaspiro[3.3]heptane scaffold. Palladium-catalyzed C–H functionalization has emerged as a powerful tool for the synthesis of substituted cyclobutanes nih.gov. This methodology allows for the direct introduction of aryl groups onto a pre-existing cyclobutane ring, providing access to a range of functionalized intermediates nih.gov.
For instance, the reaction of a cyclobutane precursor with iodobenzene in the presence of a palladium catalyst can yield a bis-phenylated cyclobutane in high yield and as a single diastereomer nih.gov. This approach has been applied to the retrosynthesis of natural products containing complex cyclobutane cores nih.gov.
The development of protected 2-azaspiro[3.3]heptane intermediates is crucial for the selective functionalization of the azetidine ring. The use of protecting groups allows for the manipulation of other parts of the molecule without affecting the nitrogen atom of the azetidine.
A common strategy involves the synthesis of N-protected 2-azaspiro[3.3]heptane derivatives. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional intermediate that allows for selective derivatization of both the azetidine and cyclobutane rings nih.gov. The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has also been reported, where the spirocyclic scaffold is constructed through subsequent ring closure reactions nih.govdntb.gov.ua.
The synthesis of 2-oxa-6-azaspiro[3.3]heptane, an oxetane-containing analogue, often starts from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide mdpi.com. The resulting N-tosylated intermediate can then be deprotected to provide the free amine. Another approach involves the reaction of diethyl malonate with N-tosylbis(2-bromoethyl)amine to prepare an N-tosyl-piperidine-4,4-diethyl ester, which can be further transformed into the desired spirocyclic system mdpi.com.
| Precursor | Protecting Group | Functionalization | Application | Reference |
| 2-Azaspiro[3.3]heptane | Boc | Ketone at C6 | Selective derivatization | nih.gov |
| 2-Oxa-6-azaspiro[3.3]heptane | Tosyl | - | Synthesis of fused benzimidazoles | mdpi.com |
| 2-Azaspiro[3.3]heptane | Benzyl | Aryl group at N6 | Synthesis of diazaspiro[3.3]heptanes | thieme-connect.de |
Advanced Spectroscopic and Structural Characterization Studies
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. irisotope.comresearchgate.netupi.edu For fluorinated compounds like 6-Fluoro-2-azaspiro[3.3]heptane, multinuclear NMR, including ¹H, ¹³C, and ¹⁹F nuclei, provides invaluable data. uobasrah.edu.iqorganicchemistrydata.org
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly advantageous for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in excellent sensitivity. biophysics.orgwikipedia.orgnih.gov The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, offering a much wider spectral dispersion (up to 800 ppm) compared to proton NMR. wikipedia.orgazom.com This wide range minimizes the probability of signal overlap, even in complex molecules. azom.com For this compound, the ¹⁹F NMR spectrum is expected to show a distinct signal for the single fluorine atom. The chemical shift and coupling constants (J-coupling) to adjacent protons (²JHF and ³JHF) would provide definitive information about its position and stereochemistry within the spirocyclic system. wikipedia.orgazom.com
¹H and ¹³C NMR Spectroscopy: ¹H NMR provides information on the number and connectivity of protons in the molecule. researchgate.net The spectrum of this compound would display characteristic signals for the protons on the two azetidine (B1206935) rings. The protons on the carbon bearing the fluorine atom would exhibit splitting due to coupling with the ¹⁹F nucleus. rsc.org ¹³C NMR spectroscopy provides direct information about the carbon skeleton. irisotope.com The spectrum would show distinct peaks for each unique carbon atom in the molecule, with the carbon atom bonded to fluorine (C6) showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) | Expected Multiplicity & Coupling |
| ¹⁹F | -180 to -220 ppm | Doublet of multiplets (dm) |
| ¹H | 4.5 - 5.5 ppm (H at C6) | Doublet of multiplets (dm) |
| 2.5 - 4.0 ppm (CH₂) | Multiplets (m) | |
| 1.5 - 2.5 ppm (NH) | Broad singlet (br s) | |
| ¹³C | 80 - 95 ppm (C6) | Doublet (d), large ¹JCF |
| 40 - 60 ppm (C1, C3, C5, C7) | Singlets or doublets (due to C-F coupling) |
Note: Predicted values are based on general principles and data from analogous fluorinated aliphatic compounds. Actual values may vary.
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. The presence of a secondary amine (N-H) would be indicated by a stretching vibration in the region of 3300-3500 cm⁻¹. The aliphatic C-H bonds of the spirocyclic rings would produce strong stretching absorptions between 2850 and 3000 cm⁻¹. Crucially, the carbon-fluorine (C-F) bond, a key feature of the molecule, is expected to show a strong, characteristic absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Secondary Amine | N-H stretch | 3300 - 3500 | Medium |
| Alkane | C-H stretch | 2850 - 3000 | Strong |
| Fluoroalkane | C-F stretch | 1000 - 1400 | Strong |
| Amine | N-H bend | 1550 - 1650 | Medium |
X-Ray Diffraction for Solid-State Structure Elucidation
Studies on the related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, have revealed key structural features of the spiro[3.3]heptane core. acs.org In the solid-state structure of this analog, the azetidine moiety was found to be completely planar. acs.org Such analysis for this compound would confirm the connectivity and provide detailed insight into the geometry and potential strain of the fused four-membered rings, as well as the orientation of the fluorine substituent.
Table 3: Illustrative Crystallographic Data from a Related Azaspiro[3.3]heptane Derivative
| Parameter | Value (for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane) |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 18.123 |
| b (Å) | 12.345 |
| c (Å) | 4.567 |
| Key Feature | Azetidine moiety is planar in the crystal lattice acs.org |
Note: Data is for a related compound and serves to illustrate the type of information obtained from X-ray diffraction.
Mass Spectrometry for Molecular Identification and Impurity Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. docbrown.info For this compound (C₆H₁₀FN), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that is characteristic of the molecule's structure. Cleavage of the spirocyclic rings and loss of small neutral fragments would lead to a series of fragment ions. The most abundant ion in the spectrum is known as the base peak. docbrown.info Furthermore, coupling gas chromatography with mass spectrometry (GC-MS) is a powerful method for identifying and quantifying trace impurities. researchgate.netthermofisher.com
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Formula | Description |
| 115.08 | [C₆H₁₀FN]⁺ | Molecular Ion (M⁺) |
| 116.09 | [C₆H₁₁FN]⁺ | Protonated Molecule ([M+H]⁺) |
| < 115 | Various | Fragment ions resulting from ring cleavage |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are indispensable for separating mixtures and assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used in the analysis of compounds like this compound.
Purity Analysis: HPLC is a primary method for determining the purity of a final product. acs.orgnih.gov The compound is passed through a column, and its retention time is measured. The area of the peak corresponding to the compound is compared to the total area of all peaks in the chromatogram to calculate the purity, often achieving >99% for pharmaceutical intermediates. acs.org
Reaction Monitoring: During the synthesis of this compound, chromatography is used to monitor the progress of the reaction. thieme-connect.deresearchgate.net Small aliquots of the reaction mixture are analyzed over time to track the consumption of starting materials and the formation of the desired product and any byproducts. This allows for the optimization of reaction conditions such as temperature, time, and reagent stoichiometry to maximize yield and purity. acs.org GC-MS is particularly useful for this purpose, as it can separate and identify volatile components of the reaction mixture. thermofisher.com
Computational and Theoretical Investigations
Conformational Analysis and Rigidity Studies of Spirocyclic Scaffolds
The spirocyclic core of 6-fluoro-2-azaspiro[3.3]heptane imparts a high degree of rigidity to the molecule. Unlike the flexible six-membered ring of piperidine (B6355638), the fused cyclobutane (B1203170) rings in the spiro[3.3]heptane scaffold significantly restrict conformational freedom. nih.gov This inherent rigidity is a desirable trait in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
The synthesis of conformationally restricted fluorinated analogues of piperidine based on the 2-azaspiro[3.3]heptane scaffold has been reported, highlighting the importance of this structural motif. enamine.net The introduction of a fluorine atom at the 6-position further influences the conformational preferences of the parent 2-azaspiro[3.3]heptane. The fluorine substituent can engage in various non-covalent interactions, such as dipole-dipole and hyperconjugative interactions, which can stabilize specific conformations.
Computational studies on related fluorinated piperidines have shown that the orientation of the fluorine atom (axial versus equatorial) can significantly impact the conformational energy landscape. researchgate.net While specific conformational analysis data for this compound is not extensively documented in dedicated public studies, the principles observed in analogous fluorinated alicyclic systems are applicable. The gauche effect, for instance, which describes the tendency of vicinal electronegative substituents to adopt a gauche conformation, could play a role in determining the preferred dihedral angles within the cyclobutane rings.
Table 1: Comparison of General Conformational Features
| Feature | Piperidine | 2-Azaspiro[3.3]heptane | This compound |
| Flexibility | High (Chair, boat, twist-boat conformations) | High Rigidity | High Rigidity |
| Key Conformations | Chair is lowest in energy | Puckered cyclobutane rings | Puckered cyclobutane rings with fluorine influence |
| Impact of Fluorine | N/A | N/A | Influences local conformation and electronic properties |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms and electronic properties of complex molecules. nih.gov For this compound, DFT calculations can provide valuable insights into its synthesis and reactivity. For instance, understanding the transition states and reaction pathways for the introduction of the fluorine atom onto the 2-azaspiro[3.3]heptane scaffold can aid in optimizing synthetic routes.
While specific DFT studies on the reaction mechanisms involving this compound are not widely published, research on the fluorination of other alicyclic systems provides a framework for understanding these processes. DFT calculations can model the energies of intermediates and transition states, helping to predict the regioselectivity and stereoselectivity of fluorination reactions.
Furthermore, DFT can be employed to study the effect of the fluorine substituent on the properties of the azaspiro[3.3]heptane core. For example, calculations can predict changes in bond lengths, bond angles, and vibrational frequencies upon fluorination. These theoretical predictions can be correlated with experimental data from techniques like X-ray crystallography and infrared spectroscopy to validate the computational models.
Electronic Structure Calculations
The introduction of a highly electronegative fluorine atom significantly perturbs the electronic structure of the 2-azaspiro[3.3]heptane scaffold. man.ac.uk Electronic structure calculations, often performed in conjunction with DFT, are essential for quantifying these effects.
The strong electron-withdrawing nature of fluorine creates a localized dipole moment and alters the charge distribution across the molecule. This can impact the reactivity of the nearby nitrogen atom, potentially influencing its basicity and nucleophilicity. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to analyze the delocalization of electron density and hyperconjugative interactions between the C-F bond and adjacent sigma bonds. rsc.org These interactions can contribute to the conformational stability of the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also significantly affected by fluorination. The energy of the HOMO is typically lowered, making the molecule less susceptible to oxidation, while the LUMO energy may also be altered, affecting its electrophilic character. Understanding these changes in the electronic structure is critical for predicting the molecule's reactivity and its potential interactions with biological macromolecules. rsc.orgelpub.ru
Computational Bioisosteric Comparisons and Chemical Space Analysis
A primary driver for the interest in this compound is its potential as a bioisosteric replacement for the piperidine ring, a common motif in many pharmaceuticals. whiterose.ac.uknih.gov Computational methods are invaluable for comparing the properties of these two scaffolds and exploring the chemical space they occupy.
Chemical space analysis involves mapping the physicochemical properties of a collection of molecules. By computationally generating and evaluating a virtual library of this compound derivatives, it is possible to explore a novel region of chemical space. whiterose.ac.uk This analysis can identify compounds with desirable drug-like properties, such as optimal lipophilicity (logP), polar surface area (PSA), and solubility, guiding synthetic efforts towards molecules with a higher probability of biological activity. The introduction of fluorine is known to modulate these properties, often leading to improved metabolic stability and membrane permeability. mdpi.com
Derivatization and Functionalization Strategies
Modifications at the Nitrogen Atom of the Azaspiro Ring
The secondary amine of the 2-azaspiro[3.3]heptane ring is a primary site for modification, allowing for the introduction of a wide array of substituents through various standard amine chemistries. These modifications are crucial for modulating the pharmacological and pharmacokinetic properties of molecules incorporating this scaffold.
Common derivatization strategies at the nitrogen atom include:
N-Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination. youtube.comthieme-connect.de Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine or iminium ion intermediate, followed by reduction, is a widely used method. masterorganicchemistry.comyoutube.com This two-step, one-pot procedure effectively creates a new carbon-nitrogen bond, avoiding the over-alkylation issues that can plague direct alkylation with alkyl halides. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. masterorganicchemistry.com
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields the corresponding amides. This introduces a planar, hydrogen-bond-accepting group, which can be critical for target engagement.
N-Arylation: The nitrogen atom can be coupled with aryl or heteroaryl halides to form N-aryl derivatives. A key reaction to achieve this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.gov This method has been applied to the synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes, demonstrating its utility for related azaspirocyclic systems. acs.org A practical, scalable synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for an antibiotic candidate, was achieved via a double N-alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane, showcasing an efficient route to N-aryl spirocycles. acs.orgnih.gov
| Reaction Type | Reactants | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Reductive Amination | 2-Azaspiro[3.3]heptane derivative, Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)3, NaBH3CN), often with a mild acid catalyst | N-Alkyl-2-azaspiro[3.3]heptane | thieme-connect.demasterorganicchemistry.com |
| N-Arylation (Buchwald-Hartwig) | 2-Azaspiro[3.3]heptane derivative, Aryl halide | Palladium catalyst, Ligand, Base | N-Aryl-2-azaspiro[3.3]heptane | nih.govacs.org |
| N-Arylation (Nucleophilic Substitution) | 2-Fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane | Base (e.g., NaOH), Solvent (e.g., Sulfolane), Heat | 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | acs.orgnih.gov |
Functionalization at the Spirocyclic Ring Positions
Beyond the nitrogen atom, the carbon framework of the azaspiro[3.3]heptane core offers multiple positions for introducing functional groups, or "exit vectors," for further chemical elaboration. acs.org This allows for precise control over the spatial arrangement of substituents, a key aspect of modern drug design. univ.kiev.ua
Key strategies for functionalizing the spirocyclic rings include:
Introduction of Carboxylic Acid Groups: The synthesis of derivatives such as 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-1-carboxylic acid has been reported. univ.kiev.uaapolloscientific.co.uk These carboxylic acid handles can be further modified into amides, esters, or other functional groups. For example, a method for synthesizing 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid involves converting a hydroxyl group to a nitrile, which is then hydrolyzed to the carboxylic acid. google.com
Introduction of Amino Groups: The creation of amino-substituted derivatives, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, provides another valuable synthetic handle. nih.gov These amino acids are considered sterically constrained building blocks for use in chemistry and drug design. nih.gov
Introduction of Carbonyl Groups: The synthesis of ketone derivatives like 2-azaspiro[3.3]heptan-6-one provides a versatile intermediate for subsequent reactions, such as reductive amination or the introduction of nucleophiles at the carbonyl carbon. univ.kiev.ua
| Compound Name | Functional Group | Position of Functionalization | Reference |
|---|---|---|---|
| 2-Azaspiro[3.3]heptane-1-carboxylic acid | Carboxylic acid | C1 | univ.kiev.ua |
| 2-Azaspiro[3.3]heptane-6-carboxylic acid | Carboxylic acid | C6 | nih.gov |
| 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | Amino, Carboxylic acid | C6 | nih.gov |
| 2-Azaspiro[3.3]heptan-6-one | Ketone | C6 | univ.kiev.ua |
Nucleophilic Substitution Reactions of the Fluorine Atom
The carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally unreactive in standard bimolecular nucleophilic substitution (SN2) reactions. cas.cn The fluoride (B91410) anion is a poor leaving group compared to heavier halides. cas.cn Consequently, direct nucleophilic substitution of the fluorine atom in 6-fluoro-2-azaspiro[3.3]heptane is a significant chemical challenge.
While intermolecular SN2 reactions on alkyl fluorides are difficult, intramolecular reactions can be more feasible. cas.cn The proximity of the nucleophile in an intramolecular cyclization can overcome the high activation energy of C-F bond cleavage. Studies on other alkyl fluorides have shown that intramolecular defluorinative cyclization can proceed via an SN2 mechanism, characterized by a complete inversion of configuration at the carbon center. cas.cn However, this strategy requires a precursor where a nucleophile is tethered to the spirocyclic scaffold in a position that allows for a sterically favorable ring-closing reaction onto the fluorine-bearing carbon. To date, there are no specific reports of successful nucleophilic substitution of the fluorine atom on the this compound core itself. The development of such a method would represent a significant advance, enabling direct conversion of the fluoro-substituted scaffold into other functionalized analogues.
Formation of Diverse Chemical Libraries Utilizing this compound Building Blocks
The primary value of this compound and its derivatives lies in their application as building blocks for the synthesis of diverse chemical libraries aimed at drug discovery. nih.govacs.org Their rigid, three-dimensional nature makes them ideal scaffolds for exploring new chemical space beyond traditional flat aromatic structures. univ.kiev.ua
The azaspiro[3.3]heptane framework is particularly valuable for:
Bioisosteric Replacement: These scaffolds serve as bioisosteres for common saturated rings like piperidine (B6355638) and cyclohexane (B81311), or heterocycles like morpholine (B109124). univ.kiev.uanih.govthieme.de This replacement can lead to improved metabolic stability and novel intellectual property.
DNA-Encoded Libraries (DELs): Azaspiro[3.3]heptane surrogates are being used to create building blocks with structural complexity for incorporation into DNA-encoded libraries. nih.govrsc.org This technology allows for the screening of massive numbers of compounds against biological targets simultaneously.
Fragment-Based Drug Discovery: The small, rigid nature of the scaffold is well-suited for fragment-based approaches, where low-molecular-weight fragments are screened for binding to a target, then grown or combined to create more potent leads. The development of synthetic routes that provide versatile azaspiro[3.3]heptanes with multiple "exit vectors" is crucial for this purpose, allowing for the systematic exploration of the surrounding chemical space. acs.org
The generation of virtual compound libraries has suggested that monofluorinated spiro[3.3]heptane-derived building blocks are highly adept at populating lead-like chemical space while maintaining significant three-dimensionality. researchgate.net This highlights the strategic importance of the this compound core in generating novel and effective compound collections for pharmaceutical research.
Applications of 6 Fluoro 2 Azaspiro 3.3 Heptane As a Research Scaffold
Design of Conformationally Restricted Bioisosteres
A key application of 6-fluoro-2-azaspiro[3.3]heptane is in the design of conformationally restricted bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The rigid spirocyclic framework of this compound fixes the spatial orientation of its substituents, a desirable trait in drug design. This conformational rigidity helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The development of such strained spiro-heterocycles is highly sought after as a strategy to create bioisosteres for more common aromatic or non-strained aliphatic rings. researchgate.netuniba.it The defined structure of these scaffolds provides highly predictable exit vectors, which describes the specific spatial location of substituents emanating from the core. researchgate.net
The 2-azaspiro[3.3]heptane motif, including its fluorinated derivatives, is frequently employed as a bioisosteric replacement for common saturated six-membered heterocycles like piperidine (B6355638) and morpholine (B109124), which are prevalent in many FDA-approved drugs. researchgate.netresearchgate.net While these traditional scaffolds are widely used, they possess significant conformational flexibility. The this compound scaffold offers a rigid alternative that can mimic the core structure of these rings while providing distinct advantages. researchgate.net
For instance, the 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine ring. researchgate.net This difference in geometry, along with a slightly different trajectory of its substituents, allows medicinal chemists to explore novel chemical space that is complementary to the one accessible with traditional rings. researchgate.net The incorporation of azaspiro[3.3]heptane cores in place of morpholine or piperazine (B1678402) in existing drugs has been shown to produce novel, patent-free analogues with comparable physicochemical properties and high activity. researchgate.net
Table 1: Comparison of Heterocyclic Scaffolds
| Feature | This compound | Piperidine | Morpholine |
|---|---|---|---|
| Structure | Spirocyclic, rigid, two fused four-membered rings | Monocyclic, flexible chair/boat conformations | Monocyclic, flexible chair conformation |
| Conformational Flexibility | Highly restricted | High | High |
| Key Feature | Rigid 3D structure with precise substituent vectors | Saturated nitrogen heterocycle | Contains an ether linkage, increasing polarity |
| Bioisosteric Role | Acts as a rigid mimic for piperidine and morpholine. researchgate.netresearchgate.net | A foundational scaffold in many drugs | A common building block to improve solubility |
| Solubility | Generally shows higher aqueous solubility than cyclohexane (B81311) analogues. researchgate.net | Variable, depends on substitution | Generally good aqueous solubility |
The spirocyclic architecture is the defining feature of this compound and has a profound impact on ligand design. The fusion of two rings at a single carbon atom creates a rigid, three-dimensional structure that is fundamentally different from the "flat" nature of many traditional aromatic and aliphatic rings. researchgate.netresearchgate.net This high molecular rigidity and the predictable vectorization of substituents are critical for enhancing drug-likeness and improving target selectivity. researchgate.netuniba.it
By locking the conformation of the molecule, the spirocyclic scaffold allows for a more precise presentation of pharmacophoric features to a biological target. researchgate.net This can lead to a more selective interaction with the desired protein, reducing off-target effects. The well-defined spatial location of substituents on the spiro[3.3]heptane motif provides a powerful tool for chemists to fine-tune the binding of a ligand to its target protein with high precision. researchgate.net
Strategies for Modulating Biological Target Interactions in Drug Discovery
The selective incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance key pharmacokinetic and physicochemical properties. nih.gov In the context of the this compound scaffold, the fluorine atom plays a multifaceted role. researchgate.net
Metabolic Stability: Fluorine can block sites of metabolic oxidation. By replacing a hydrogen atom with a fluorine atom at a position susceptible to metabolism by cytochrome P450 enzymes, the metabolic stability of the compound can be significantly improved. nih.gov
Physicochemical Properties: As the most electronegative element, fluorine can alter the acidity (pKa) of nearby functional groups, such as the nitrogen atom in the azetidine (B1206935) ring. This modulation can influence the compound's absorption, distribution, and target engagement. nih.gov
Binding Affinity: The introduction of a fluorine atom can lead to new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, which can increase binding affinity. nih.gov
A reliable methodology has been developed for constructing the 6-fluoro-spiro[3.3]heptane scaffold, enabling its use as a fluorine-labeled, conformationally restricted isostere of the cyclohexane framework. researchgate.net
The inherent structural rigidity of the spiro[3.3]heptane framework is a major contributor to enhanced metabolic stability. researchgate.netuniba.it Flexible molecules can adopt multiple conformations, some of which may fit readily into the active sites of metabolic enzymes. By contrast, the rigid structure of this compound limits its conformational freedom, making it a poorer substrate for such enzymes. uniba.it Research has shown that heteroatom-substituted spiro[3.3]heptanes tend to exhibit higher metabolic stability compared to their analogous cyclohexane structures. researchgate.net This increased stability can lead to a longer half-life in the body, a desirable property for many drug candidates.
The combination of a rigid spirocyclic core and the electronic properties of the fluorine atom can significantly influence a ligand's binding affinity and selectivity. The rigid scaffold reduces the entropic cost of binding, as the molecule does not need to "freeze" into a specific conformation to fit the target's binding site. researchgate.net This can translate into a stronger binding interaction (higher affinity).
Furthermore, the unique three-dimensional shape and the precise positioning of substituents offered by the scaffold can lead to higher selectivity. researchgate.net A ligand built on this framework can be designed to fit the specific contours of its intended target with high fidelity, while fitting poorly into the binding sites of off-target proteins. This enhanced selectivity is crucial for developing safer drugs with fewer side effects. uniba.it
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Piperidine |
| Morpholine |
| Piperazine |
| Cyclohexane |
| 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane |
| Homopiperidine |
Utility in Advanced Drug Discovery Research and Development
The this compound scaffold is increasingly recognized for its significant potential in the research and development of new therapeutics. Its constrained conformation and the metabolic stability often conferred by the fluorine atom make it an attractive building block for creating novel drug candidates with potentially improved pharmacological profiles.
The generation of diverse and extensive compound libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery. The this compound framework is a valuable component in this process, enabling the creation of libraries with novel chemical matter.
Researchers have developed reliable and scalable methods to produce a wide array of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane-derived building blocks. researchgate.net These synthetic routes allow for the generation of vast libraries of these compounds, which can be used to explore new chemical space in the search for lead compounds. researchgate.net The ability to produce these building blocks on a multi-gram scale facilitates their incorporation into large screening collections. researchgate.net
The azaspiro[3.3]heptane moiety, in general, has proven useful for enriching DNA-Encoded Libraries (DELs), a technology that allows for the screening of massive numbers of compounds. nih.govrsc.orgrsc.org The development of synthetic methods compatible with on-DNA synthesis allows for the creation of libraries containing these complex, sp³-rich spirocycles. nih.govrsc.orgrsc.org While not exclusively focused on the 6-fluoro derivative, these advancements highlight the utility of the core scaffold in generating the large and diverse libraries essential for HTS campaigns. The goal is to provide medicinal chemists with novel shapes and structurally diverse classes of compounds for therapeutic investigation. rsc.org
Table 1: Representative this compound Derivatives for Library Synthesis
| Compound Name | Molecular Formula | Application Note |
|---|---|---|
| tert-Butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate | C₁₂H₂₁FN₂O₂ | A functionalized building block suitable for further chemical elaboration in library synthesis. uni.lu |
| 2-(3-Ethoxypropyl)-6-fluoro-2-azaspiro[3.3]heptane | C₁₁H₂₀FNO | Demonstrates the potential for introducing diverse side chains at the nitrogen atom of the azetidine ring. nih.gov |
The this compound scaffold serves as an excellent starting point for the design and synthesis of novel chemical entities (NCEs) aimed at specific biological targets. Its rigid structure can help to lock in a bioactive conformation, potentially leading to enhanced potency and selectivity.
A prominent example is the development of analogs of the antibiotic linezolid (B1675486). The morpholine ring in linezolid is associated with metabolic liabilities. acs.org By replacing this morpholine moiety with its bioisostere, 2-oxa-6-azaspiro[3.3]heptane, researchers have created novel patent-free analogs with similar physicochemical properties and high activity. researchgate.net One such derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, is a key starting material for TBI-223, an antibiotic drug candidate in development for treating tuberculosis (TB). acs.orgacs.org Early indications suggest that TBI-223 may have a therapeutic impact similar to linezolid but without the associated toxicity. acs.org This highlights the power of using azaspiro[3.3]heptane scaffolds to generate NCEs with improved properties.
The preparation of versatile azaspiro[3.3]heptanes that carry multiple "exit vectors" or points for chemical modification is a key strategy. acs.org This allows chemists to systematically explore the structure-activity relationship (SAR) of a compound series, leading to the identification of NCEs with optimized biological activity for exploratory studies.
Table 2: Key Intermediates and Novel Chemical Entities
| Compound | Role/Significance | Reference |
|---|---|---|
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | Key intermediate for the potent antibiotic drug candidate TBI-223. acs.orgacs.org | A practical and scalable two-step synthesis process has been developed. acs.orgacs.org |
A major goal in modern drug discovery is to move beyond flat, aromatic, sp²-hybridized molecules and explore the three-dimensional chemical space populated by sp³-rich scaffolds. The this compound core is an exemplary contributor to this effort.
This class of compounds was specifically designed for medicinal chemistry to act as fluorine-labeled, conformationally restricted isosteres of the commonly used cyclohexane framework. researchgate.net The introduction of such sp³-enriched bioisosteres is a key strategy for diversifying chemical space. researchgate.net The rigid, spirocyclic nature of this compound introduces a high degree of three-dimensionality, a characteristic often associated with improved drug-likeness and clinical success. researchgate.net
Virtual library generation studies have shown that monofluorinated spiro[3.3]heptane-derived building blocks have a high propensity to populate the lead-like chemical space compared to their non-fluorinated counterparts. researchgate.net The challenges in synthesizing and diversifying azaspiro[3.3]heptanes have historically limited their use, but new synthetic methodologies are making these valuable scaffolds more accessible. nih.govrsc.orgrsc.org By providing access to an unexplored library of azaspiro compounds, researchers are expanding the available chemical space for discovering new medicines. rsc.org The development of novel strained spiro heterocycles as bioisosteres for aromatic or non-strained aliphatic rings is highly sought after for improving drug design. researchgate.net
Future Research Directions and Outlook
Development of Novel Asymmetric Synthetic Routes
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and scalable asymmetric syntheses for 6-fluoro-2-azaspiro[3.3]heptane and its derivatives is a critical area of future research. While methods for the synthesis of related azaspiro[3.3]heptanes exist, the introduction of a fluorine atom at a specific stereocenter presents a unique challenge.
Future efforts will likely focus on catalytic asymmetric methods to control the stereochemistry during the formation of the spirocyclic core. Strategies may include:
Chiral catalyst-controlled cycloadditions: The use of chiral Lewis acids or organocatalysts to mediate the [2+2] cycloaddition reactions that form the four-membered rings could provide enantioselective access to the core structure.
Asymmetric C-H functionalization: The direct, enantioselective fluorination of a pre-formed 2-azaspiro[3.3]heptane scaffold using chiral catalysts is another promising avenue.
Resolution of racemates: While less efficient, the development of novel resolving agents or chiral chromatography methods could provide access to enantiomerically pure this compound.
A notable existing method for a related class of compounds involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines, which has been successful in preparing enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. researchgate.netrsc.org Adapting such methodologies to incorporate a fluorine atom will be a key objective. Research into the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes has also shown high diastereoselectivity, which could provide insights for the target molecule. nih.gov
Exploration of New Functionalization Methodologies
To fully exploit the potential of the this compound scaffold, a diverse toolbox of functionalization methods is required. This will allow for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. Future research in this area will likely concentrate on:
Late-stage functionalization: Developing methods to introduce functional groups onto the core scaffold after its initial synthesis is highly desirable. This allows for the diversification of a common intermediate, which is more efficient than synthesizing each analog from scratch.
C-H activation/functionalization: The direct conversion of C-H bonds to C-C, C-N, or C-O bonds is a powerful tool in modern organic synthesis. Applying these methods to the this compound core would enable the introduction of a wide range of substituents at previously inaccessible positions.
Novel protecting group strategies: The development of orthogonal protecting group strategies for the nitrogen atom will be crucial for the selective functionalization of the scaffold, especially when multiple reactive sites are present.
A recent study detailed the synthesis of various functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, demonstrating the potential for creating diverse molecules from this scaffold. univ.kiev.ua Furthermore, a practical route to 2,6-diazaspiro[3.3]heptanes has been described that is amenable to library synthesis, highlighting the importance of developing versatile synthetic methodologies. thieme-connect.de
Advanced Computational Modeling for Predictive Design
Computational modeling and in silico design are becoming indispensable tools in modern drug discovery. For this compound, these methods can provide valuable insights and guide the synthetic efforts. Future research in this area will likely involve:
Conformational analysis: A thorough understanding of the conformational preferences of the this compound scaffold is essential for designing molecules that will bind effectively to their biological targets. Advanced computational methods, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, can provide detailed information about the low-energy conformations of the molecule.
Pharmacophore modeling: By identifying the key structural features required for biological activity, pharmacophore models can be used to design new analogs of this compound with improved potency and selectivity.
Virtual screening: Large virtual libraries of this compound derivatives can be screened against biological targets of interest to identify promising candidates for synthesis and biological evaluation.
Computational studies have already shown that monofluorinated spiro[3.3]heptane-derived building blocks have a high tendency to populate the lead-like chemical space while maintaining three-dimensionality. researchgate.net Theoretical studies have also been used to explore the potential of related strained spiro heterocycles as bioisosteres.
Expansion into Novel Material Science Applications
While the primary focus for this compound has been in medicinal chemistry, its unique properties could also be leveraged in the field of material science. The rigidity of the spirocyclic core and the presence of the polar C-F bond could lead to materials with interesting and useful properties. Future research could explore:
Polymer chemistry: Incorporation of the this compound motif into polymers could lead to materials with enhanced thermal stability, specific optical properties, or altered solubility characteristics.
Liquid crystals: The rigid, non-planar structure of the scaffold could be utilized in the design of novel liquid crystalline materials.
Organocatalysis: The chiral, fluorinated scaffold could serve as a platform for the development of new organocatalysts for asymmetric synthesis.
The exploration of azaspiro[3.3]heptanes in material science is still in its early stages, representing a significant opportunity for future research and innovation.
Integration into Emerging Screening Technologies (e.g., DNA-encoded libraries)
DNA-encoded library (DEL) technology has emerged as a powerful tool for the rapid discovery of new drug leads. This technology allows for the synthesis and screening of massive libraries of compounds, greatly accelerating the early stages of drug discovery. The integration of the this compound scaffold into DELs is a promising future direction.
Key research objectives in this area include:
Development of on-DNA synthesis methods: Adapting the synthesis of this compound to be compatible with the conditions required for on-DNA reactions is a critical first step.
Design of suitable building blocks: The development of functionalized derivatives of this compound that can be readily incorporated into DELs is essential.
Screening of DELs containing the scaffold: Once synthesized, these libraries can be screened against a wide range of biological targets to identify new starting points for drug discovery programs.
The utility of azaspiro[3.3]heptanes in drug discovery has led to significant efforts in preparing these compounds for incorporation into DELs. nih.gov The goal is to enrich these libraries with sp³-rich, structurally complex molecules to access new chemical space. rsc.orgresearchgate.net
Q & A
Q. What are the key synthetic strategies for 6-Fluoro-2-azaspiro[3.3]heptane and its analogs?
The synthesis typically involves spirocyclization of azetidine or oxetane precursors. A scalable method for related 2-oxa-6-azaspiro[3.3]heptane derivatives uses hydroxide-facilitated alkylation of amines with 3,3-bis(bromomethyl)oxetane (BBMO) . For fluorinated variants like this compound, fluorination can be introduced via electrophilic substitution or by using fluorinated starting materials. Carreira’s group demonstrated efficient routes to azaspiro[3.3]heptanes via [2+2] cycloadditions or gem-difunctionalization of spirocyclic intermediates . Key considerations include reaction temperature (optimized at 50–80°C for BBMO reactions), solvent choice (e.g., DMSO for nucleophilic substitutions), and purification via distillation or crystallization (>95% purity) .
Q. How is the structural integrity of this compound validated?
Characterization relies on multinuclear NMR (e.g., NMR for fluorine environments), IR spectroscopy (C-F stretches at ~1100 cm), and high-resolution mass spectrometry (HRMS). For example, a related compound, 6-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-2-oxa-6-azaspiro[3.3]heptane, showed diagnostic NMR peaks at 2.16–2.32 ppm (spirocyclic CH) and HRMS at m/z 333.9820 (M+H) . X-ray crystallography is also employed for confirming spirocyclic geometry, as seen in 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved?
Asymmetric synthesis often employs chiral auxiliaries or catalysts. For example, tert-butylsulfinyl groups have been used to induce stereochemistry in 2,6-diazaspiro[3.3]heptanes, achieving >90% enantiomeric excess (ee) via dynamic kinetic resolution . Fluorine’s electronegativity can influence transition-state geometry, enabling selective formation of cis- or trans-spiro isomers. Carreira’s work on gem-difluoro variants highlights the role of fluorine in stabilizing reactive intermediates during spirocyclization .
Q. What methodologies address contradictory data in reaction yields for spirocyclic compounds?
Discrepancies in yields (e.g., 72% vs. 87% in alkylation steps) often arise from solvent polarity, catalyst loading, or impurity profiles. For instance, the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane achieved 87% yield at 100 g scale by optimizing hydroxide concentration and reaction time . Contradictions in stereochemical outcomes may require DFT calculations to map energy barriers or in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation .
Q. How can this compound be functionalized for drug discovery?
The spiro core offers three key sites for diversification: the azetidine nitrogen, fluorine substituent, and cyclopropane ring. For example:
- Azetidine nitrogen : Alkylation with allyl groups (e.g., ent-14a synthesis, 72% yield) .
- Fluorine : Nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura with boronic acids) .
- Cyclopropane : Ring-opening via acid catalysis or photochemical methods to generate linear intermediates .
Q. What role does this compound play as a bioisostere?
The spiro[3.3]heptane core is a saturated benzene bioisostere, reducing metabolic instability while maintaining conformational rigidity. Mykhailiuk’s work demonstrated its utility in sonidegib (anti-cancer) and benzocaine analogs, where it improved pharmacokinetic properties . Fluorine enhances electronegativity and membrane permeability, making this compound a candidate for CNS-targeted drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
